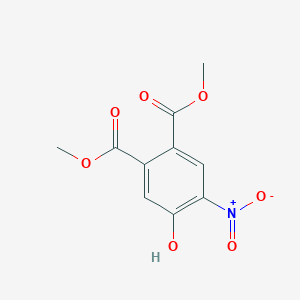

Dimethyl 4-hydroxy-5-nitrophthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 4-hydroxy-5-nitrophthalate is a useful research compound. Its molecular formula is C10H9NO7 and its molecular weight is 255.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Synthesis of Active Pharmaceutical Ingredients (APIs) :

- Antioxidant Properties :

Agrochemical Applications

- Herbicides and Pesticides :

- The compound is explored as a building block for developing herbicides and pesticides due to its ability to modify biological pathways in target organisms. Its nitro group enhances the biological activity against pests while maintaining selectivity for non-target species.

Materials Science Applications

- Polymer Production :

-

Dyes and Pigments :

- The compound's reactivity makes it suitable for synthesizing dyes, particularly those that require nitro-substituted aromatic structures. This application is significant in textiles and coatings industries.

Data Table: Summary of Applications

| Application Area | Specific Use | Example Compounds/Processes |

|---|---|---|

| Pharmaceuticals | API synthesis | Catechol-O-methyltransferase inhibitors |

| Antioxidant formulations | Antioxidant agents derived from the compound | |

| Agrochemicals | Herbicides/Pesticides | Modifications for selective herbicidal activity |

| Materials Science | Polymer synthesis | Polyesters with enhanced properties |

| Dyes and pigments | Nitro-substituted dyes |

Case Studies

- Synthesis of Entacapone :

- Antioxidant Activity Assessment :

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions to regenerate 4-hydroxy-5-nitrophthalic acid and methanol.

Reaction equation:

C10H9NO7+2H2OH+/OH−C8H5NO7+2CH3OH

| Condition | Catalyst | Products | Kinetics |

|---|---|---|---|

| **Acidic (H$$ | |||

| _2SO | |||

| _4$$)** | H$$ | ||

| ^+$$ | 4-Hydroxy-5-nitrophthalic acid, MeOH | First-order | |

| Basic (NaOH) | OH$$ | ||

| ^-$$ | Sodium salt of acid, MeOH | Rapid ester cleavage |

Nucleophilic Substitution

The nitro group at the 5-position participates in electrophilic substitution, while the hydroxyl group directs reactivity at the 4-position.

Key observations:

-

Nitration: Reacts with nitrating agents (e.g., HNO3/H2SO4) to form polynitro derivatives, though steric hindrance from the methyl ester groups limits regioselectivity.

-

Ester exchange: Methanol esters can be replaced with bulkier alcohols (e.g., ethanol) under reflux with acid catalysts.

Nitro Group Reactivity

The electron-withdrawing nitro group enhances electrophilic substitution at meta positions and stabilizes intermediates in redox reactions :

Reduction pathways:

| Reducing Agent | Product | Conditions |

|---|---|---|

| H$$ | ||

| _2$$/Pd-C | Dimethyl 4-hydroxy-5-aminophthalate | Room temperature |

| Fe/HCl | Partial reduction to hydroxylamine | Aqueous, heated |

Oxidation behavior:

Biochemical Interactions

The hydroxyl and nitro groups enable hydrogen bonding and electron transfer in biological systems :

| Interaction Type | Target | Effect |

|---|---|---|

| Hydrogen bonding | Enzyme active sites | Inhibits catalytic activity |

| Redox cycling | Cellular oxidoreductases | Generates ROS |

Notable findings:

Propiedades

Número CAS |

142671-50-9 |

|---|---|

Fórmula molecular |

C10H9NO7 |

Peso molecular |

255.18 g/mol |

Nombre IUPAC |

dimethyl 4-hydroxy-5-nitrobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C10H9NO7/c1-17-9(13)5-3-7(11(15)16)8(12)4-6(5)10(14)18-2/h3-4,12H,1-2H3 |

Clave InChI |

IDUPQBLWDANQML-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CC(=C(C=C1C(=O)OC)O)[N+](=O)[O-] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.